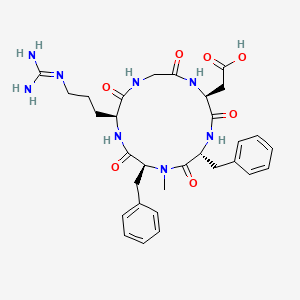

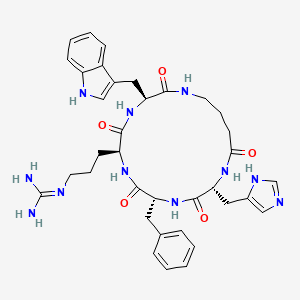

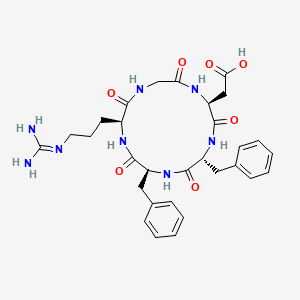

c(RGDfMeF)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé C(RGDfMeF) est un pentapeptide cyclique qui contient les acides aminés arginine, glycine, acide aspartique, phénylalanine et méthionine. Ce composé est connu pour sa forte affinité pour les récepteurs intégrines, en particulier l'intégrine alphaVbeta3, qui joue un rôle crucial dans l'adhésion cellulaire, la migration et la signalisation. La séquence RGD (arginine-glycine-acide aspartique) est un motif commun trouvé dans de nombreuses protéines qui interagissent avec les intégrines, ce qui fait de C(RGDfMeF) un outil précieux en recherche biomédicale.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de C(RGDfMeF) implique généralement la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à un support solide. Le processus commence par l'attachement du premier acide aminé à une résine, suivi de l'addition pas à pas d'acides aminés protégés. Chaque acide aminé est couplé à l'aide de réactifs tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique. Après l'assemblage du peptide linéaire, la cyclisation est réalisée en éliminant les groupes protecteurs et en clivant le peptide de la résine dans des conditions acides .

Méthodes de production industrielle

La production industrielle de C(RGDfMeF) suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à une échelle plus grande. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la reproductibilité. L'utilisation de la chromatographie liquide haute performance (HPLC) est essentielle pour purifier le produit final, assurant sa haute pureté et sa qualité pour la recherche et les applications thérapeutiques.

Analyse Des Réactions Chimiques

Types de réactions

C(RGDfMeF) peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine dans le peptide peut être oxydé en méthionine sulfoxyde ou en méthionine sulfone dans des conditions oxydantes.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Colorants fluorescents ou réactifs de biotinylation.

Principaux produits formés

Oxydation : Méthionine sulfoxyde, méthionine sulfone.

Réduction : Groupes thiols libres.

Substitution : Peptides marqués avec des étiquettes fluorescentes ou de biotine.

Applications de recherche scientifique

C(RGDfMeF) a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Investigue l'adhésion cellulaire, la migration et les voies de signalisation impliquant les récepteurs intégrines.

Médecine : Explore des applications thérapeutiques potentielles dans le traitement du cancer, en particulier en ciblant les cellules tumorales et en inhibant l'angiogenèse.

Mécanisme d'action

C(RGDfMeF) exerce ses effets en se liant aux récepteurs intégrines, en particulier l'intégrine alphaVbeta3, à la surface des cellules. Cette liaison inhibe l'interaction entre les intégrines et leurs ligands naturels, tels que la fibronectine et la vitronectine, perturbant ainsi l'adhésion et la migration cellulaires. L'inhibition des voies de signalisation des intégrines peut entraîner une réduction de l'angiogenèse et de la croissance tumorale, ce qui fait de C(RGDfMeF) un candidat prometteur pour la thérapie du cancer .

Applications De Recherche Scientifique

C(RGDfMeF) has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigates cell adhesion, migration, and signaling pathways involving integrin receptors.

Medicine: Explores potential therapeutic applications in cancer treatment, particularly in targeting tumor cells and inhibiting angiogenesis.

Mécanisme D'action

C(RGDfMeF) exerts its effects by binding to integrin receptors, particularly alphaVbeta3 integrin, on the surface of cells. This binding inhibits the interaction between integrins and their natural ligands, such as fibronectin and vitronectin, thereby disrupting cell adhesion and migration. The inhibition of integrin signaling pathways can lead to reduced angiogenesis and tumor growth, making C(RGDfMeF) a promising candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Composés similaires

Cilengitide (EMD 121974) : Un pentapeptide cyclique avec un motif RGD similaire, utilisé dans des essais cliniques pour la thérapie du cancer.

C(RGDfK) : Un autre peptide cyclique avec un résidu lysine, utilisé pour cibler les récepteurs intégrines dans l'imagerie et les applications thérapeutiques.

Unicité

C(RGDfMeF) est unique en raison de la présence de résidus méthionine et phénylalanine, qui peuvent conférer des propriétés de liaison et des activités biologiques distinctes par rapport aux autres peptides contenant le RGD. Sa séquence et sa structure spécifiques en font un outil précieux pour étudier les processus médiés par les intégrines et développer des thérapies ciblées .

Propriétés

Formule moléculaire |

C31H40N8O7 |

|---|---|

Poids moléculaire |

636.7 g/mol |

Nom IUPAC |

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C31H40N8O7/c1-39-24(16-20-11-6-3-7-12-20)29(45)37-21(13-8-14-34-31(32)33)27(43)35-18-25(40)36-22(17-26(41)42)28(44)38-23(30(39)46)15-19-9-4-2-5-10-19/h2-7,9-12,21-24H,8,13-18H2,1H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1 |

Clé InChI |

ZILGGGDRKNJYPR-XQUALCHDSA-N |

SMILES isomérique |

CN1[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C1=O)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)CC3=CC=CC=C3 |

SMILES canonique |

CN1C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C1=O)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)CC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847219.png)

![4-Amino-N-(9-benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-5-chloro-2-methoxy-benzamide](/img/structure/B10847225.png)

![c[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847235.png)

![2-[2-(Dimethylamino)ethyl]tetracyclo[9.8.0.03,8.014,19]nonadeca-1(11),3,5,7,12,14,16,18-octaen-2-ol](/img/structure/B10847247.png)

![[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]urea](/img/structure/B10847255.png)

![c[-Arg-Gly-Asp-Acpca19-]](/img/structure/B10847289.png)

![c[-Arg-Gly-Asp-Acpca34-]](/img/structure/B10847296.png)

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B10847300.png)